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Compound of Interest

Compound Name:
6-(4-chlorophenyl)pyridazin-3(2H)-

one

Cat. No.: B184883 Get Quote

Introduction: The pyridazinone nucleus, a six-membered heterocyclic ring containing two

adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry due to the

broad spectrum of pharmacological activities exhibited by its derivatives.[1] These compounds

have garnered significant interest from researchers in the fields of drug discovery and

development owing to their diverse therapeutic potential. This technical guide provides an in-

depth overview of the core biological activities of pyridazinone derivatives, focusing on their

anticancer, cardiovascular, anti-inflammatory, and antimicrobial properties. It is intended for

researchers, scientists, and drug development professionals, offering a compilation of

quantitative data, detailed experimental protocols, and visualizations of key signaling pathways

to facilitate further investigation and application of this versatile scaffold.

Anticancer Activity
Pyridazinone derivatives have demonstrated significant potential as anticancer agents, acting

through various mechanisms, including the inhibition of key enzymes involved in cancer

progression and the induction of apoptosis.

Quantitative Data for Anticancer Activity
The anticancer efficacy of various pyridazinone derivatives has been quantified through in vitro

assays, with IC50 values providing a measure of their potency against different cancer cell

lines.
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Compound/De
rivative

Target/Mechan
ism

Cancer Cell
Line

IC50 (µM) Reference

VEGFR-2

Inhibitors

Compound 17a
VEGFR-2

inhibition
- - [2]

Pyridazinone-

based diarylurea

derivatives

VEGFR-2

inhibition

Melanoma,

NSCLC,

Prostate, Colon

GI50: 1.66–100 [2]

FER Tyrosine

Kinase Inhibitors

Pyrido-

pyridazinone

derivatives

FER kinase

inhibition
- Potent inhibition [3][4]

EED Inhibitors

Molecule 39 EED inhibition
Prostate cancer

(PC3)
0.62 [5]

PARP Inhibitors

Olaparib PARP inhibition Ovarian cancer 0.015 [6]

Talazoparib PARP inhibition
Breast and

prostate cancer
0.0002 [6]

Other Anticancer

Derivatives

Pyridazine

isomer with

pyridine

Apoptosis

induction

Skin epidermoid

cancer
- [7]

Pyrazolo-

pyridazine

derivative (Target

4)

Cytotoxicity HepG-2 17.30 [8]
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Pyrazolo-

pyridazine

derivative (Target

4)

Cytotoxicity HCT-116 18.38 [8]

Pyrazolo-

pyridazine

derivative (Target

4)

Cytotoxicity MCF-7 27.29 [8]

Key Signaling Pathways in Anticancer Activity
Several pyridazinone derivatives exert their anticancer effects by modulating the intrinsic

apoptosis pathway, which is regulated by the p53 tumor suppressor protein and the Bcl-2 family

of proteins. Upregulation of p53 and the pro-apoptotic protein Bax, coupled with the

downregulation of the anti-apoptotic protein Bcl-2, leads to the activation of caspases and

subsequent programmed cell death.[2][9]
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Caption: p53-mediated apoptosis pathway modulated by pyridazinone derivatives.

Experimental Protocols for Anticancer Activity
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and

cytotoxicity.[10][11]

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for

24 hours.

Compound Treatment: Treat the cells with various concentrations of the pyridazinone

derivatives and incubate for 48-72 hours.

MTT Addition: Remove the medium and add 20-28 µL of MTT solution (2-5 mg/mL in PBS) to

each well.

Incubation: Incubate the plate for 1.5-4 hours at 37°C to allow the formation of formazan

crystals.

Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g.,

DMSO) to each well to dissolve the formazan crystals.

Absorbance Measurement: Incubate for 15 minutes with shaking and measure the

absorbance at 492-590 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the

outer leaflet of the plasma membrane, an early marker of apoptosis.[12][13]

Protocol:

Cell Treatment: Treat cells with the desired concentrations of pyridazinone derivatives for the

specified time.

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
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Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-

negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late

apoptotic or necrotic.

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S,

and G2/M) based on their DNA content.[14]

Protocol:

Cell Treatment and Harvesting: Treat cells with pyridazinone derivatives, then harvest and

wash with PBS.

Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing

Propidium Iodide (PI) and RNase A.

Incubation: Incubate the cells in the dark for at least 30 minutes.

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Cardiovascular Activity
Pyridazinone derivatives have shown significant promise in the treatment of cardiovascular

diseases, primarily due to their vasodilator, antiplatelet, and cardiotonic (positive inotropic)

activities.

Quantitative Data for Cardiovascular Activity
The cardiovascular effects of pyridazinone derivatives are quantified by their IC50 or EC50

values in various in vitro and in vivo models.
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Compound/De
rivative

Activity Model
IC50/EC50
(µM)

Reference

Vasodilator

Activity

6-(4-

carboxymethylox

yphenyl)-4,5-

dihydro-3(2H)-

pyridazinone

amide derivative

Vasodilation - 0.051 [6]

N,O-dibenzyl

derivative
Vasodilation - 35.3 [6]

Acid 5 Vasorelaxant
Rat thoracic

aorta
0.339 [15]

Ester analog 4 Vasorelaxant
Rat thoracic

aorta
1.225 [15]

4-

methoxyphenylh

ydrazide

derivative 10c

Vasorelaxant
Rat thoracic

aorta
1.204 [15]

Antiplatelet

Activity

CCI 17810

Collagen-

induced

aggregation

Human platelets 0.5 - 10 µg/ml [16]

Compound 4b

Collagen-

induced

aggregation

- Low µM range [17]

PDE-III Inhibition

MCI-154 PDE-III inhibition Canine cardiac 2.5 [18]

ACE Inhibition
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Compound 6 ACE inhibition - 5.78 µg/mL [19]

Key Signaling Pathways in Cardiovascular Activity
Many pyridazinone derivatives with cardiotonic and vasodilator effects act by inhibiting

phosphodiesterase III (PDE-III). This inhibition leads to an increase in intracellular cyclic

adenosine monophosphate (cAMP) levels, resulting in enhanced cardiac contractility and

smooth muscle relaxation.[20][21]
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Caption: Mechanism of PDE-III inhibition by pyridazinone derivatives.

Experimental Protocols for Cardiovascular Activity
This assay assesses the vasorelaxant effect of compounds on isolated arterial rings.
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Protocol:

Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings.

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution,

aerated with 95% O2 and 5% CO2, and maintained at 37°C.

Contraction: Pre-contract the rings with a vasoconstrictor agent (e.g., phenylephrine or KCl).

Compound Addition: Add cumulative concentrations of the pyridazinone derivative to the

organ bath.

Measurement: Record the changes in isometric tension to determine the relaxation

response.

Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate

the EC50 value.

This method measures the ability of a compound to inhibit platelet aggregation induced by

various agonists.[22]

Protocol:

Platelet-Rich Plasma (PRP) Preparation: Obtain PRP by centrifuging citrated whole blood at

a low speed.

Aggregometer Setup: Place a cuvette with PRP in a light transmission aggregometer and

adjust the baseline to 0% aggregation.

Compound Incubation: Add the pyridazinone derivative or vehicle to the PRP and incubate

for a specified time.

Agonist Addition: Induce platelet aggregation by adding an agonist such as collagen, ADP, or

arachidonic acid.

Measurement: Record the change in light transmission as platelets aggregate.
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Data Analysis: Calculate the percentage of inhibition of aggregation compared to the control

and determine the IC50 value.

Anti-inflammatory Activity
Pyridazinone derivatives have been extensively investigated for their anti-inflammatory

properties, which are primarily attributed to their ability to inhibit cyclooxygenase (COX)

enzymes and phosphodiesterase 4 (PDE4).

Quantitative Data for Anti-inflammatory Activity
The anti-inflammatory potency of pyridazinone derivatives is often expressed as IC50 values

for enzyme inhibition or as a percentage of edema inhibition in in vivo models.

Compound/De
rivative

Target/Mechan
ism

Assay
IC50 (µM) / %
Inhibition

Reference

COX Inhibitors

ABT-963 COX-2 inhibition
Human whole

blood

Selectivity ratio

(COX-1/COX-2):

>150

Compound 6b COX-2 inhibition In vitro 0.18

Compound 4c COX-2 inhibition In vitro 0.26

PDE4 Inhibitors

4-(5-methoxy-

1H-indol-3-yl)-6-

methylpyridazin-

3(2H)-one

PDE4B inhibition In vitro 0.251

Compound 9e PDE4B inhibition In vitro 0.32

In Vivo Activity

ABT-963
Anti-

inflammatory

Carrageenan-

induced paw

edema

ED30: 1.9 mg/kg
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Key Signaling Pathways in Anti-inflammatory Activity
Pyridazinone derivatives can inhibit COX-1 and/or COX-2, enzymes responsible for the

conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of

inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce

inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.
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COX-1 COX-2

Prostaglandins (PGs)

synthesis

Inflammation

mediate
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inhibits
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Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.

Experimental Protocols for Anti-inflammatory Activity
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of

compounds.

Protocol:

Animal Dosing: Administer the pyridazinone derivative or vehicle orally or intraperitoneally to

rats.
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Induction of Edema: After a predetermined time (e.g., 1 hour), inject a 1% solution of

carrageenan into the sub-plantar region of the right hind paw.

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various

time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups

compared to the vehicle control group.

This in vitro assay measures the ability of a compound to inhibit the production of the pro-

inflammatory cytokine TNF-α.

Protocol:

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

Compound Pre-treatment: Pre-treat the cells with different concentrations of the pyridazinone

derivative for a specified time.

LPS Stimulation: Stimulate the cells with LPS to induce TNF-α production.

Supernatant Collection: After incubation, collect the cell culture supernatant.

TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using an

ELISA kit.

Data Analysis: Calculate the percentage of inhibition of TNF-α production and determine the

IC50 value.

Antimicrobial Activity
Pyridazinone derivatives have also been identified as a promising class of antimicrobial agents,

exhibiting activity against a range of bacteria and fungi.

Quantitative Data for Antimicrobial Activity
The antimicrobial efficacy of pyridazinone derivatives is typically reported as the Minimum

Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits
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the visible growth of a microorganism.

Compound/Derivati
ve

Microorganism MIC (µg/mL) Reference

Compound 10h
Staphylococcus

aureus
16 [2]

Compound 8g Candida albicans 16 [2]

Pyridazinone-based

congeners
S. aureus and MRSA 0.5–128 [2]

Compound 7 S. aureus (MRSA) 7.8 (µM)

Compound 13 A. baumannii 3.74 (µM)

Compound 13 P. aeruginosa 7.48 (µM)

Compound 3 S. aureus (MRSA) 4.52 (µM)

Compound IIIa
S. pyogenes and E.

coli
-

Compound IIId
A. niger and C.

albicans
-

Experimental Protocols for Antimicrobial Activity
This is a standard method for determining the MIC of an antimicrobial agent against a specific

microorganism.

Protocol:

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the pyridazinone

derivative in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-

Hinton Broth).

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to

0.5 McFarland standard).
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Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-

24 hours.

MIC Determination: The MIC is the lowest concentration of the compound at which there is

no visible growth of the microorganism.

Conclusion:

The pyridazinone scaffold represents a highly versatile and privileged structure in medicinal

chemistry, with its derivatives demonstrating a remarkable range of biological activities. This

technical guide has provided a comprehensive overview of the anticancer, cardiovascular, anti-

inflammatory, and antimicrobial properties of these compounds, supported by quantitative data,

detailed experimental protocols, and visual representations of key signaling pathways. The

information presented herein is intended to serve as a valuable resource for researchers and

professionals in the field, facilitating the rational design and development of novel

pyridazinone-based therapeutic agents with improved efficacy and safety profiles. Further

exploration of the structure-activity relationships and mechanisms of action of these

compounds will undoubtedly lead to the discovery of new and potent drugs for a variety of

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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